Cas no 1009505-66-1 (2-(3-chloro-4-fluorobenzenesulfonamido)propanoic acid)
2-(3-chloro-4-fluorobenzenesulfonamido)propanoic acid Chemical and Physical Properties
Names and Identifiers
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- Alanine, N-[(3-chloro-4-fluorophenyl)sulfonyl]-
- ((3-Chloro-4-fluorophenyl)sulfonyl)alanine
- (2S)-2-[(3-chloro-4-fluorophenyl)sulfonylamino]propanoic acid
- 2-(3-chloro-4-fluorobenzenesulfonamido)propanoic acid
- 1009505-66-1
- DTXSID20351324
- (2S)-2-(3-chloro-4-fluorobenzenesulfonamido)propanoic acid
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- MDL: MFCD03618997
- Inchi: 1S/C9H9ClFNO4S/c1-5(9(13)14)12-17(15,16)6-2-3-8(11)7(10)4-6/h2-5,12H,1H3,(H,13,14)/t5-/m0/s1
- InChI Key: XTWFAFUSMARDPX-YFKPBYRVSA-N
- SMILES: ClC1=C(C=CC(=C1)S(N[C@H](C(=O)O)C)(=O)=O)F
Computed Properties
- Exact Mass: 280.99257
- Monoisotopic Mass: 280.992
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 17
- Rotatable Bond Count: 4
- Complexity: 383
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 91.8Ų
Experimental Properties
- PSA: 83.47
- LogP: 2.70220
2-(3-chloro-4-fluorobenzenesulfonamido)propanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C370228-25mg |
((3-Chloro-4-fluorophenyl)sulfonyl)alanine |
1009505-66-1 | 25mg |
$ 70.00 | 2022-04-28 | ||
| TRC | C370228-50mg |
((3-Chloro-4-fluorophenyl)sulfonyl)alanine |
1009505-66-1 | 50mg |
$ 95.00 | 2022-04-28 | ||
| TRC | C370228-250mg |
((3-Chloro-4-fluorophenyl)sulfonyl)alanine |
1009505-66-1 | 250mg |
$ 340.00 | 2022-04-28 | ||
| A2B Chem LLC | AA04068-1mg |
Alanine, N-[(3-chloro-4-fluorophenyl)sulfonyl]- |
1009505-66-1 | 95% | 1mg |
$245.00 | 2024-04-20 | |
| A2B Chem LLC | AA04068-5mg |
Alanine, N-[(3-chloro-4-fluorophenyl)sulfonyl]- |
1009505-66-1 | 95% | 5mg |
$272.00 | 2024-04-20 | |
| A2B Chem LLC | AA04068-10mg |
Alanine, N-[(3-chloro-4-fluorophenyl)sulfonyl]- |
1009505-66-1 | 95% | 10mg |
$291.00 | 2024-04-20 | |
| A2B Chem LLC | AA04068-25mg |
Alanine, N-[(3-chloro-4-fluorophenyl)sulfonyl]- |
1009505-66-1 | 95% | 25mg |
$360.00 | 2024-04-20 | |
| A2B Chem LLC | AA04068-50mg |
Alanine, N-[(3-chloro-4-fluorophenyl)sulfonyl]- |
1009505-66-1 | 95% | 50mg |
$504.00 | 2024-04-20 | |
| A2B Chem LLC | AA04068-250mg |
Alanine, N-[(3-chloro-4-fluorophenyl)sulfonyl]- |
1009505-66-1 | 95% | 250mg |
$508.00 | 2024-04-20 | |
| A2B Chem LLC | AA04068-500mg |
Alanine, N-[(3-chloro-4-fluorophenyl)sulfonyl]- |
1009505-66-1 | 95% | 500mg |
$824.00 | 2024-04-20 |
2-(3-chloro-4-fluorobenzenesulfonamido)propanoic acid Related Literature
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Shivani Sharma,Chia-Ming Wu,Ranjit T. Koodali,N. Rajesh RSC Adv., 2016,6, 26668-26678
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Patricia A. A. M. Vaz,João Rocha,Artur M. S. Silva New J. Chem., 2016,40, 8198-8201
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
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4. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
Additional information on 2-(3-chloro-4-fluorobenzenesulfonamido)propanoic acid
Introduction to 2-(3-Chloro-4-fluorobenzenesulfonamido)propanoic Acid (CAS No. 1009505-66-1)
2-(3-Chloro-4-fluorobenzenesulfonamido)propanoic acid (CAS No. 1009505-66-1) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as 3-chloro-4-fluorobenzenesulfonamide propanoic acid, is characterized by its unique structural features, which include a chlorofluorinated benzene ring and a sulfonamide group attached to a propanoic acid moiety. These structural elements contribute to its potential therapeutic applications and make it an intriguing subject for ongoing scientific investigation.
The chemical structure of 2-(3-chloro-4-fluorobenzenesulfonamido)propanoic acid is represented by the formula C10H10ClFNO4S. The presence of the chloro and fluoro substituents on the benzene ring imparts specific electronic and steric properties, which can influence its interactions with biological targets. The sulfonamide group, a common functional group in many pharmaceuticals, is known for its ability to form hydrogen bonds and participate in various biological processes, including enzyme inhibition and receptor binding.
In recent years, 2-(3-chloro-4-fluorobenzenesulfonamido)propanoic acid has been studied for its potential as a lead compound in the development of new therapeutic agents. One of the key areas of interest is its anti-inflammatory properties. Research has shown that this compound can effectively inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are implicated in various inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease.
Beyond its anti-inflammatory effects, 2-(3-chloro-4-fluorobenzenesulfonamido)propanoic acid has also been explored for its potential antiviral activity. Studies have demonstrated that this compound can interfere with the replication of certain viruses, such as herpes simplex virus (HSV) and influenza virus. The mechanism of action appears to involve the inhibition of viral enzymes and the modulation of host cell signaling pathways, making it a promising candidate for further development as an antiviral agent.
The pharmacokinetic properties of 2-(3-chloro-4-fluorobenzenesulfonamido)propanoic acid have also been investigated to assess its suitability for therapeutic use. Preclinical studies have shown that this compound exhibits good oral bioavailability and a favorable pharmacokinetic profile, with moderate plasma protein binding and a half-life that allows for once-daily dosing. These characteristics are essential for ensuring that the drug can be effectively delivered to target tissues and maintain therapeutic concentrations over an extended period.
In addition to its therapeutic potential, 2-(3-chloro-4-fluorobenzenesulfonamido)propanoic acid has been studied for its safety profile. Toxicological evaluations have indicated that this compound is generally well-tolerated at therapeutic doses, with no significant adverse effects observed in animal models. However, as with any new drug candidate, further clinical trials are necessary to fully assess its safety and efficacy in human subjects.
The synthesis of 2-(3-chloro-4-fluorobenzenesulfonamido)propanoic acid involves several steps, including the preparation of the chlorofluorinated benzene ring and the attachment of the sulfonamide group. Various synthetic routes have been developed to optimize yield and purity, making it feasible for large-scale production. One common approach involves the reaction of 3-chloro-4-fluorobenzene sulfonyl chloride with glycine or an appropriate amino acid derivative under controlled conditions.
The ongoing research on 2-(3-chloro-4-fluorobenzenesulfonamido)propanoic acid highlights its potential as a versatile compound with diverse applications in medicine. Its unique chemical structure and biological activities make it an attractive candidate for further development as a novel therapeutic agent. As more studies are conducted, it is likely that new insights into its mechanisms of action and potential clinical applications will emerge, contributing to advancements in drug discovery and development.
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